![molecular formula C19H14F3N5O2 B2802393 3-(4-methoxyphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole CAS No. 932527-77-0](/img/structure/B2802393.png)
3-(4-methoxyphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a trifluoromethylphenyl group, a triazole ring, and an oxadiazole ring. These functional groups could potentially confer a variety of chemical properties to the compound, depending on their arrangement and the overall structure of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and oxadiazole rings suggests that the compound could have a planar structure. The electronegative trifluoromethyl group could induce a dipole moment, potentially making the compound polar .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the methoxyphenyl and trifluoromethylphenyl groups could potentially undergo electrophilic aromatic substitution reactions. The triazole and oxadiazole rings might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility could be affected by the polarity of the molecule, and its melting and boiling points could be influenced by the strength of intermolecular forces .Applications De Recherche Scientifique
Anticonvulsant Activity
Research has shown that derivatives of 1,3,4 oxadiazoles, which are structurally related to 3-(4-methoxyphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole, have been tested for anticonvulsant activity. One compound, in particular, demonstrated significant anticonvulsant potency (Tsitsa et al., 1989).
Antimicrobial Activities
Several studies have explored the antimicrobial properties of 1,2,4-triazole and 1,3,4-oxadiazole derivatives. Compounds structurally similar to the subject compound showed good or moderate activities against various microorganisms, suggesting potential in antimicrobial applications (Bektaş et al., 2007).
Anti-protozoal and Anti-cancer Applications
Research has also been conducted on the anti-protozoal and anti-cancer activities of 1,2,4-oxadiazole and 1,2,3-triazole containing heterocyclic compounds. These compounds exhibit biological activities relevant to anti-protozoal and anti-cancer agents, indicating their potential usefulness in this area (Dürüst et al., 2012).
Acetylcholinesterase Inhibitors
Novel hybrids of acridone-1,2,4-oxadiazole-1,2,3-triazole were synthesized and evaluated for their inhibitory activity on acetylcholinesterase and butyrylcholinesterase. Some of these compounds, closely related to the subject compound, showed potent anti-acetylcholinesterase activity, suggesting potential in treating conditions like Alzheimer's disease (Mohammadi‐Khanaposhtani et al., 2015).
Guanylate Cyclase Activation
Derivatives of 1,2,3-triazol-1-yl-1,2,5-oxadiazole, similar to the subject compound, have been shown to increase guanylate cyclase activation. This suggests their potential utility in influencing signal transduction pathways relevant to cardiovascular diseases and other conditions (Severina et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-5-[5-methyl-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5O2/c1-11-16(18-23-17(25-29-18)12-6-8-15(28-2)9-7-12)24-26-27(11)14-5-3-4-13(10-14)19(20,21)22/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWIRJAYJUUEAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

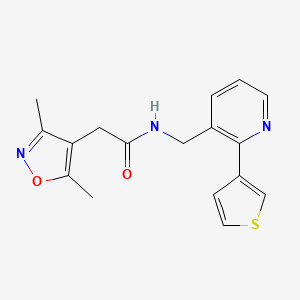
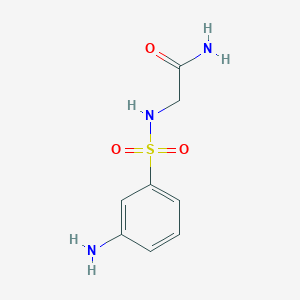
![7-(2-methoxyphenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2802313.png)
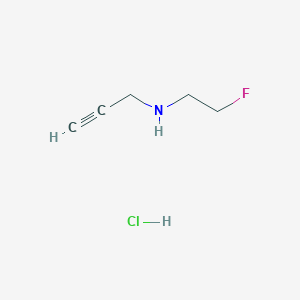
![N-[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2802315.png)
![Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]butyrate](/img/structure/B2802316.png)
![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2802323.png)
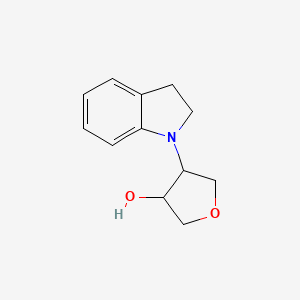
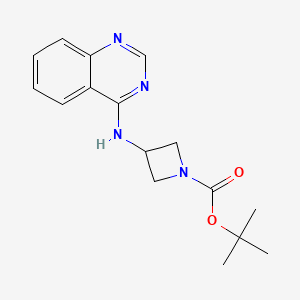
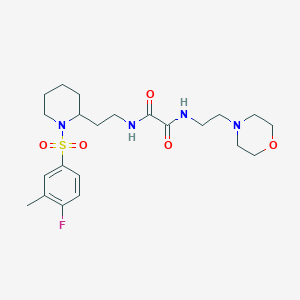
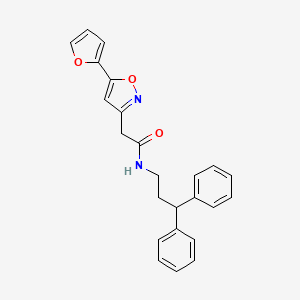
![N-[5-Methyl-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2802330.png)
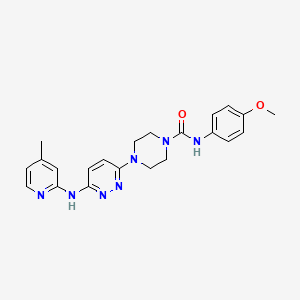
![2-[4-(3-Chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2802333.png)